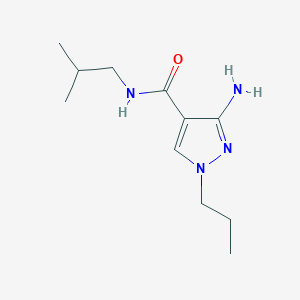

3-Amino-N-isobutyl-1-propyl-1H-pyrazole-4-carboxamide

CAS No.:

Cat. No.: VC15758390

Molecular Formula: C11H20N4O

Molecular Weight: 224.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H20N4O |

|---|---|

| Molecular Weight | 224.30 g/mol |

| IUPAC Name | 3-amino-N-(2-methylpropyl)-1-propylpyrazole-4-carboxamide |

| Standard InChI | InChI=1S/C11H20N4O/c1-4-5-15-7-9(10(12)14-15)11(16)13-6-8(2)3/h7-8H,4-6H2,1-3H3,(H2,12,14)(H,13,16) |

| Standard InChI Key | WNFBTKMDFJEXLO-UHFFFAOYSA-N |

| Canonical SMILES | CCCN1C=C(C(=N1)N)C(=O)NCC(C)C |

Introduction

3-Amino-N-isobutyl-1-propyl-1H-pyrazole-4-carboxamide is a heterocyclic organic compound belonging to the pyrazole family. It features a five-membered ring structure with two nitrogen atoms, an amino group, an isobutyl side chain, and a propyl group attached to the pyrazole ring. The compound's molecular formula is often reported as C10H16N4O, although some sources suggest a formula of C11H20N4O, which may indicate variations in the compound's structure or synthesis conditions .

Synthesis Methods

The synthesis of 3-Amino-N-isobutyl-1-propyl-1H-pyrazole-4-carboxamide typically involves controlled conditions such as temperature and pH to optimize yields and minimize by-products. Characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are often used to confirm the structure of the synthesized compound.

Oncology Applications

3-Amino-N-isobutyl-1-propyl-1H-pyrazole-4-carboxamide may serve as a pyrazole kinase inhibitor in oncology, potentially inhibiting certain kinases involved in tumor growth and proliferation. This mechanism typically involves binding to the active site of the enzyme, thereby blocking substrate access and hindering enzymatic activity.

Comparison with Similar Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-Amino-N-isobutyl-1-methyl-1H-pyrazole-5-carboxamide | Similar pyrazole core with a methyl group | Potentially different binding affinities due to methyl substitution |

| 5-Amino-N-isobutyl-1H-pyrazole-4-carboxamide | Variation at position five on the pyrazole ring | Altered biological activity profiles |

| 4-Amino-N-propyl-pyrazole-3-carboxamide | Propyl group instead of isobutyl | Differences in solubility and pharmacokinetics |

These compounds share structural similarities with 3-Amino-N-isobutyl-1-propyl-1H-pyrazole-4-carboxamide but exhibit distinct chemical and biological properties due to their specific substitution patterns.

Stability and Handling

The compound maintains stability across a range of temperatures but should be handled with care due to potential sensitivity to light and moisture.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume